molecular formula C19H20BrN3O3 B11548429 (3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11548429
M. Wt: 418.3 g/mol
InChI Key: KYRCPLAIMQZXNF-LPYMAVHISA-N
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Description

(3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a formamido group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the bromophenyl and methoxy-methylphenyl precursors, followed by their coupling through formamido linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is unique due to its specific structural features and the presence of both bromophenyl and methoxy-methylphenyl groups

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C19H20BrN3O3/c1-12-4-9-17(26-3)16(10-12)21-18(24)11-13(2)22-23-19(25)14-5-7-15(20)8-6-14/h4-10H,11H2,1-3H3,(H,21,24)(H,23,25)/b22-13+

InChI Key

KYRCPLAIMQZXNF-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)Br)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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